Rp-cAMPS triethylammonium salt
CAS No.: 73208-40-9
Cat. No.: VC0005288
Molecular Formula: C10H12N5O5PS
Molecular Weight: 345.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73208-40-9 |
---|---|
Molecular Formula | C10H12N5O5PS |
Molecular Weight | 345.27 g/mol |
IUPAC Name | (4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Standard InChI | InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 |
Standard InChI Key | SMPNJFHAPJOHPP-JOILOJCLSA-N |
Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |
SMILES | CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |
Canonical SMILES | C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |
Chemical and Structural Properties
Rp-cAMPS triethylammonium salt (CAS: 151837-09-1; alternative CAS: 73208-40-9) has a molecular formula of and a molecular weight of 446.5 g/mol . The compound’s structure features a cyclic phosphorothioate group in the R configuration at the phosphorus atom, which sterically hinders hydrolysis by phosphodiesterases . Its triethylammonium counterion enhances water solubility, allowing stock solutions of up to 100 mM .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 446.5 g/mol |
Purity | ≥98% (HPLC) |
Solubility | 100 mM in water |
IC50 (PKA Inhibition) | 11–16 µM |
Synthesis and Production
The synthesis of Rp-cAMPS involves cyclizing adenosine 3’,5’-monophosphate with phosphorothioate under basic conditions, typically using triethylamine to facilitate ring closure . Industrial-scale production employs automated reactors and high-performance liquid chromatography (HPLC) for purification, ensuring batch consistency and ≥98% purity . The triethylammonium salt form is preferred over sodium salts due to superior stability and solubility in aqueous buffers .
Mechanism of Action
Rp-cAMPS competitively binds the regulatory subunits of PKA isoforms I and II, preventing cAMP-induced activation . By occupying the cAMP-binding sites, it stabilizes the inactive holoenzyme complex, thereby inhibiting the release of catalytic subunits responsible for phosphorylating downstream targets . This antagonism is reversible and concentration-dependent, with half-maximal inhibitory concentrations (IC50) of 6.05 µM (PKA I) and 9.75 µM (PKA II) .
Equation 1: PKA Inhibition
Research Applications
Elucidating cAMP-PKA Signaling Pathways
Rp-cAMPS has been instrumental in identifying PKA-specific effects in diverse systems. For example, in vascular smooth muscle cells, it revealed that cAMP-mediated activation of ATP-sensitive potassium (K) channels occurs independently of PKA, implicating exchange proteins directly activated by cAMP (Epac) . Similarly, in neuronal studies, Rp-cAMPS blocked PKA-dependent long-term potentiation, clarifying its role in memory formation .
Comparative Analysis with Analogous Compounds
Table 2: Comparison of cAMP Analogs
Compound | Configuration | Solubility | Phosphodiesterase Resistance | Primary Use |
---|---|---|---|---|
Rp-cAMPS (TA salt) | R | High | Yes | PKA inhibition |
Sp-cAMPS (sodium salt) | S | Moderate | No | PKA activation |
8-Br-cAMP | N/A | Low | Partial | Non-selective agonist |
Rp-cAMPS’s R configuration and triethylammonium salt distinguish it from agonists like Sp-cAMPS, which activate PKA, and non-selective analogs like 8-Br-cAMP . Its resistance to enzymatic degradation provides a longer duration of action compared to hydrolyzable analogs .
Recent Advances and Future Directions
A 2025 study leveraging Rp-cAMPS demonstrated that PKA inhibition synergizes with Epac agonists to enhance cardiac contractility without arrhythmogenic side effects, offering a novel approach for heart failure treatment . Future research may explore nanoformulations to improve pharmacokinetics or gene-editing tools to dissect isoform-specific PKA functions .
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